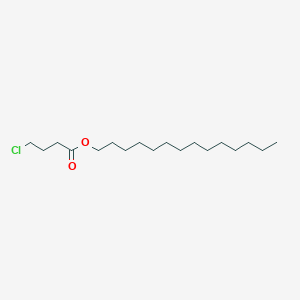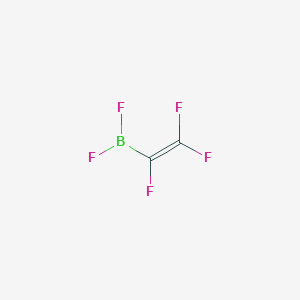
Borane, difluoro(trifluoroethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of borane, difluoro(trifluoroethenyl)- typically involves the reaction of trifluoroethylene with boron trifluoride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_2\text{H}_2\text{F}_3 + \text{BF}_3 \rightarrow \text{C}_2\text{BF}_5 ]
Industrial Production Methods: Industrial production of borane, difluoro(trifluoroethenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions: Borane, difluoro(trifluoroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form simpler boron-fluorine compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Boron oxides and fluorinated ethylene derivatives.
Reduction: Simpler boron-fluorine compounds.
Substitution: Various substituted boron compounds depending on the reagents used.
科学的研究の応用
Borane, difluoro(trifluoroethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of borane, difluoro(trifluoroethenyl)- involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from Lewis bases. This interaction facilitates various chemical transformations, including the formation of carbon-boron bonds and the activation of small molecules .
類似化合物との比較
Trifluorovinylborane: Similar in structure but lacks the difluoro group.
Difluoroborane: Contains boron and fluorine but lacks the ethylene group.
Trifluoroborane: Another boron-fluorine compound with different reactivity.
Uniqueness: Borane, difluoro(trifluoroethenyl)- is unique due to the presence of both difluoro and trifluoroethylene groups, which impart distinct reactivity and stability. This makes it a valuable reagent in various chemical reactions and applications .
特性
CAS番号 |
1511-68-8 |
|---|---|
分子式 |
C2BF5 |
分子量 |
129.83 g/mol |
IUPAC名 |
difluoro(1,2,2-trifluoroethenyl)borane |
InChI |
InChI=1S/C2BF5/c4-1(2(5)6)3(7)8 |
InChIキー |
BUQUFUWYDVDGHJ-UHFFFAOYSA-N |
正規SMILES |
B(C(=C(F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


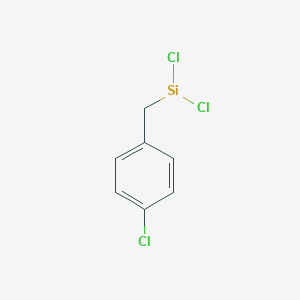
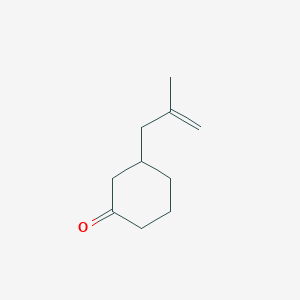
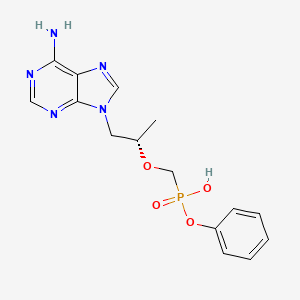
![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)

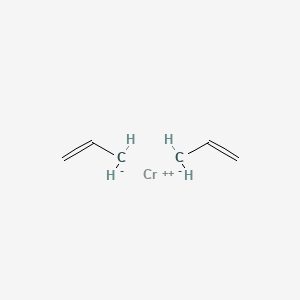

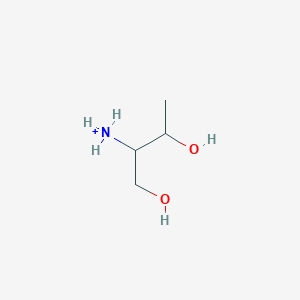


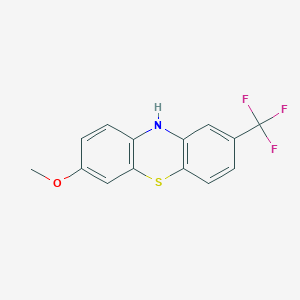
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)

